molecular formula C16H16N6O4 B14160459 (8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione CAS No. 6632-73-1

(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B14160459
CAS No.: 6632-73-1
M. Wt: 356.34 g/mol
InChI Key: NDKAWFGGWBPEJV-REZTVBANSA-N
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Description

The compound (8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a purine derivative with a benzodioxole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a hydrazone formation reaction, where the benzodioxole aldehyde reacts with a hydrazine derivative.

    Final Cyclization: The final step involves cyclization to form the tetrahydro-1H-purine-2,6-dione structure, which is facilitated by specific reaction conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate growth and apoptosis.

Comparison with Similar Compounds

(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione: can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents that alter its chemical and biological properties.

    This compound: Another structurally related compound with potential differences in reactivity and application.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6632-73-1

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

8-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H16N6O4/c1-20-12-13(21(2)16(24)22(3)14(12)23)18-15(20)19-17-7-9-4-5-10-11(6-9)26-8-25-10/h4-7H,8H2,1-3H3,(H,18,19)/b17-7+

InChI Key

NDKAWFGGWBPEJV-REZTVBANSA-N

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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